molecular formula C5H2BrF2NO2S B2984738 3-Bromo-5-difluoromethyl-2-nitro-thiophene CAS No. 864075-29-6

3-Bromo-5-difluoromethyl-2-nitro-thiophene

Cat. No.: B2984738
CAS No.: 864075-29-6
M. Wt: 258.04
InChI Key: HVCMLCAPDHIVGO-UHFFFAOYSA-N
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Description

3-Bromo-5-difluoromethyl-2-nitro-thiophene is a polyhalogenated thiophene derivative. Thiophene derivatives are known for their wide range of applications in various fields, including organic electronics, pharmaceuticals, and agrochemicals. The presence of bromine, fluorine, and nitro groups in this compound makes it a valuable intermediate for further chemical transformations and synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-difluoromethyl-2-nitro-thiophene can be achieved through several methods. One common approach involves the halogen dance reaction, which is a useful synthetic tool for accessing positions in aromatic and heteroaromatic systems for subsequent functionalization . This reaction involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA), leading to the formation of rearranged lithiated intermediates .

Another method involves the direct bromination of 5-difluoromethyl-2-nitro-thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions . This reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using bromine or N-bromosuccinimide in the presence of suitable catalysts and solvents. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-difluoromethyl-2-nitro-thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).

    Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.

    Oxidation Reactions: m-Chloroperbenzoic acid (m-CPBA) and solvents like dichloromethane.

Major Products Formed

    Substitution Reactions: Products with substituted nucleophiles at the bromine position.

    Reduction Reactions: Amino derivatives of the original compound.

    Oxidation Reactions: Sulfoxides or sulfones of the thiophene ring.

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-5-(difluoromethyl)-2-nitrothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2NO2S/c6-2-1-3(4(7)8)12-5(2)9(10)11/h1,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCMLCAPDHIVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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